1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo-
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Overview
Description
1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- is a chemical compound with the molecular formula C10H11Cl2NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions, such as microwave irradiation at 100°C . Another approach includes the hydrolysis of 1-(2-cyanoethyl)pyrrole . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form new derivatives. Common reagents and conditions used in these reactions include secondary amines for aza-Michael reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It serves as a probe for thiol groups in membrane proteins.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of ester and amide linked maleimide monomers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- involves its interaction with molecular targets and pathways. For example, it can act as a probe for thiol groups in membrane proteins, indicating its role in biochemical processes . The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- can be compared with similar compounds such as:
6-Maleimidohexanoic acid: This compound shares a similar structure and is used as a probe for thiol groups.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has similar structural features and applications
Properties
CAS No. |
101310-84-3 |
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Molecular Formula |
C10H11Cl2NO4 |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
6-(3,4-dichloro-2,5-dioxopyrrol-1-yl)hexanoic acid |
InChI |
InChI=1S/C10H11Cl2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15) |
InChI Key |
SHYVKKADSJOEDN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
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